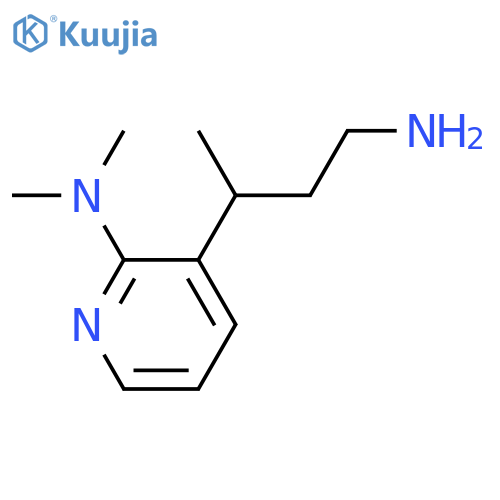

Cas no 2229626-90-6 (3-(4-aminobutan-2-yl)-N,N-dimethylpyridin-2-amine)

2229626-90-6 structure

商品名:3-(4-aminobutan-2-yl)-N,N-dimethylpyridin-2-amine

3-(4-aminobutan-2-yl)-N,N-dimethylpyridin-2-amine 化学的及び物理的性質

名前と識別子

-

- 3-(4-aminobutan-2-yl)-N,N-dimethylpyridin-2-amine

- 2229626-90-6

- EN300-1743343

-

- インチ: 1S/C11H19N3/c1-9(6-7-12)10-5-4-8-13-11(10)14(2)3/h4-5,8-9H,6-7,12H2,1-3H3

- InChIKey: GTLBKKMMWYNRFM-UHFFFAOYSA-N

- ほほえんだ: N(C)(C)C1C(=CC=CN=1)C(C)CCN

計算された属性

- せいみつぶんしりょう: 193.157897619g/mol

- どういたいしつりょう: 193.157897619g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 159

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 42.2Ų

- 疎水性パラメータ計算基準値(XlogP): 1.3

3-(4-aminobutan-2-yl)-N,N-dimethylpyridin-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1743343-0.05g |

3-(4-aminobutan-2-yl)-N,N-dimethylpyridin-2-amine |

2229626-90-6 | 0.05g |

$1129.0 | 2023-09-20 | ||

| Enamine | EN300-1743343-10.0g |

3-(4-aminobutan-2-yl)-N,N-dimethylpyridin-2-amine |

2229626-90-6 | 10g |

$5774.0 | 2023-05-27 | ||

| Enamine | EN300-1743343-0.25g |

3-(4-aminobutan-2-yl)-N,N-dimethylpyridin-2-amine |

2229626-90-6 | 0.25g |

$1235.0 | 2023-09-20 | ||

| Enamine | EN300-1743343-1.0g |

3-(4-aminobutan-2-yl)-N,N-dimethylpyridin-2-amine |

2229626-90-6 | 1g |

$1343.0 | 2023-05-27 | ||

| Enamine | EN300-1743343-0.1g |

3-(4-aminobutan-2-yl)-N,N-dimethylpyridin-2-amine |

2229626-90-6 | 0.1g |

$1183.0 | 2023-09-20 | ||

| Enamine | EN300-1743343-2.5g |

3-(4-aminobutan-2-yl)-N,N-dimethylpyridin-2-amine |

2229626-90-6 | 2.5g |

$2631.0 | 2023-09-20 | ||

| Enamine | EN300-1743343-1g |

3-(4-aminobutan-2-yl)-N,N-dimethylpyridin-2-amine |

2229626-90-6 | 1g |

$1343.0 | 2023-09-20 | ||

| Enamine | EN300-1743343-10g |

3-(4-aminobutan-2-yl)-N,N-dimethylpyridin-2-amine |

2229626-90-6 | 10g |

$5774.0 | 2023-09-20 | ||

| Enamine | EN300-1743343-5.0g |

3-(4-aminobutan-2-yl)-N,N-dimethylpyridin-2-amine |

2229626-90-6 | 5g |

$3894.0 | 2023-05-27 | ||

| Enamine | EN300-1743343-0.5g |

3-(4-aminobutan-2-yl)-N,N-dimethylpyridin-2-amine |

2229626-90-6 | 0.5g |

$1289.0 | 2023-09-20 |

3-(4-aminobutan-2-yl)-N,N-dimethylpyridin-2-amine 関連文献

-

Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509

-

Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935

-

Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522

-

Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983

2229626-90-6 (3-(4-aminobutan-2-yl)-N,N-dimethylpyridin-2-amine) 関連製品

- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)

- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)

- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)

- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)

- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)

- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)

- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)

- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)

- 34907-24-9(N-(4-Nitrobenzyl)benzamide)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量